molecular formula C17H19N7O3 B12976901 3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid

3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid

Cat. No.: B12976901
M. Wt: 369.4 g/mol
InChI Key: GOSNVSGLOXAOBO-UHFFFAOYSA-N
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Description

3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines triazolo, pyridine, pyrazolo, and diazepin moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolo[4,5-b]pyridine core, followed by the construction of the pyrazolo[1,5-a][1,4]diazepin ring system, and finally the attachment of the propanoic acid moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazolo or pyridine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid: Unique due to its combination of triazolo, pyridine, pyrazolo, and diazepin moieties.

    1H-1,2,3-Triazolo[4,5-b]pyridine: A simpler compound with only the triazolo and pyridine rings.

    Pyrazolo[1,5-a][1,4]diazepine: Contains the pyrazolo and diazepin rings but lacks the triazolo and pyridine components.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N7O3

Molecular Weight

369.4 g/mol

IUPAC Name

3-[5-(3-methyltriazolo[4,5-b]pyridine-6-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid

InChI

InChI=1S/C17H19N7O3/c1-22-16-14(19-21-22)7-11(9-18-16)17(27)23-5-2-6-24-13(10-23)8-12(20-24)3-4-15(25)26/h7-9H,2-6,10H2,1H3,(H,25,26)

InChI Key

GOSNVSGLOXAOBO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)N3CCCN4C(=CC(=N4)CCC(=O)O)C3)N=N1

Origin of Product

United States

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